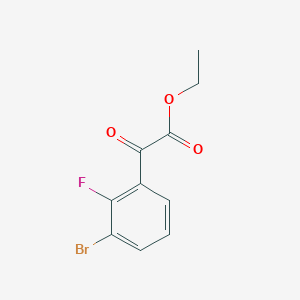

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHZVHSVYWDBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

[ \text{2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products

Nucleophilic Substitution: Yields substituted derivatives such as 2-(3-amino-2-fluorophenyl)-2-oxoacetate.

Reduction: Produces ethyl 2-(3-bromo-2-fluorophenyl)-2-hydroxyacetate.

Oxidation: Forms ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid.

Aplicaciones Científicas De Investigación

Reaction Scheme

Chemistry

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate serves as a versatile building block in organic synthesis. Its unique substituents allow it to be an intermediate in the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Derivatives of this compound are studied for their interactions with various biological targets, indicating a promising avenue for drug development.

Medicine

In medicinal chemistry, Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is explored as a precursor for synthesizing drugs with therapeutic effects. Its structural features are significant in designing enzyme inhibitors and receptor modulators.

Industry

The compound finds utility in producing specialty chemicals and materials. Its reactivity makes it suitable for developing novel polymers and advanced materials, contributing to various industrial applications.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: In vitro studies indicate that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate against common pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This Compound | 32 | Staphylococcus aureus |

| This Compound | 64 | Escherichia coli |

Case Study: Anticancer Activity

In vitro studies revealed the following IC50 values for cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its binding affinity and selectivity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

The following table highlights structurally similar α-ketoesters, their substituents, and similarity scores (calculated based on molecular descriptors):

Key Observations :

- The 2-fluoro substituent enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs .

Anticancer Activity

- Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: A related compound with an amino group at the 3-bromo position demonstrated significant anticancer activity, with IC50 values of 0.090–0.650 μM against multiple cancer cell lines. The amino group likely enhances hydrogen-bonding interactions with cellular targets .

Antiviral Activity

- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Synthesized as an HIV-1 entry inhibitor, this compound achieved 78.6% yield and demonstrated competitive binding to the CD4 receptor, highlighting the importance of halogen positioning for antiviral efficacy .

Enzyme Modulation

- Ethyl 2-(4-methoxyphenyl)-2-oxoacetate : Exhibited PPARγ agonistic activity, suggesting utility in diabetes treatment. The methoxy group’s electron-donating effects contrast with the electron-withdrawing bromo/fluoro groups in the target compound, which may reduce PPARγ affinity .

Trends :

- Microwave-assisted synthesis (e.g., ) improves reaction efficiency for brominated analogs.

- Fluorinated derivatives often require low-temperature conditions to minimize side reactions .

Physicochemical Properties

Note: The liquid state of the target compound may facilitate solubility in organic solvents, advantageous for drug formulation .

Actividad Biológica

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and fluorine atoms, which contributes to its distinct chemical reactivity and biological activity. The molecular formula for Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is .

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, modulating their activity, which can lead to therapeutic effects in conditions such as cancer and infections.

- Receptor Modulation: It may also interact with various receptors, altering signaling pathways that contribute to cellular responses.

Biological Activities

Recent studies have identified several biological activities associated with Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate:

- Antimicrobial Activity: The compound demonstrates potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Anti-inflammatory Effects: There is evidence suggesting that it may exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy:

A study conducted on various derivatives of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.This data suggests that the compound has the potential to be developed into a novel antimicrobial agent.Compound MIC (µg/mL) Target Organism Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate 32 Staphylococcus aureus Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate 64 Escherichia coli -

Anticancer Activity:

In vitro studies demonstrated that Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were calculated as follows:These findings indicate a promising anticancer profile for this compound.Cell Line IC50 (µM) MCF-7 15 A549 20

Comparative Analysis

When compared to similar compounds, Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate shows distinct biological properties influenced by its halogen substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-chloro-2-fluorophenyl)-2-oxoacetate | Chlorine instead of bromine | Different reactivity profile |

| Ethyl 2-(5-bromo-4-fluorophenyl)-2-oxoacetate | Different position of bromine | Variability in binding affinity |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | Lacks fluorine | Reduced interaction with certain biological targets |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions using α-ketoesters and halogenated anilines. For example, in analogous syntheses (e.g., ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate), ethyl 2-chloro-2-oxoacetate reacts with substituted anilines in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), dropwise addition of reagents, and post-reaction purification via aqueous washes (e.g., 25% K₂CO₃) and drying over Na₂SO₄ .

- Key Parameters : Temperature (0°C initiation to prevent side reactions), solvent polarity, and base selection (TEA vs. other amines).

Q. How is Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate characterized structurally and analytically?

- Analytical Techniques :

- LC-MS (APCI+) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- 1H/13C NMR : Assigns aromatic protons (e.g., splitting patterns for bromo/fluoro substituents) and ester carbonyl signals (~170 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and C-Br/C-F vibrations .

- Validation : Cross-referencing spectral data with structurally similar compounds (e.g., ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate) ensures accuracy .

Q. What are the common reactivity patterns of α-ketoester derivatives like this compound?

- Reactions :

- Oxidation/Reduction : The α-keto group can be oxidized to carboxylic acids (e.g., KMnO₄) or reduced to alcohols (NaBH₄) .

- Nucleophilic Substitution : Bromine at the 3-position is susceptible to substitution with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up production, and what factors contribute to yield variability?

- Case Study : A synthesis of ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate achieved 78.6% yield via precise stoichiometry and controlled temperature. Yield discrepancies may arise from incomplete neutralization of HCl (requiring excess base) or solvent impurities .

- Optimization Strategies :

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Solvent Screening : Test polar aprotic solvents (e.g., THF) for better solubility of intermediates.

- Purification : Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate high-purity product .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- Dynamic Effects : Fluorine’s electronegativity may deshield adjacent protons, altering splitting patterns. Compare with fluorinated analogs (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid derivatives) .

- Decoupling Experiments : Use 19F-1H heteronuclear correlation NMR to clarify coupling interactions .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What computational methods are suitable for predicting the biological activity or binding affinity of derivatives?

- Approaches :

- Docking Studies : Model interactions with target proteins (e.g., GABAA receptors) using software like AutoDock Vina. For example, tricyclic pyrazole carboxamides were evaluated as CB2 receptor ligands via molecular docking .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using Hammett σ constants .

Data Contradiction and Mechanistic Analysis

Q. How do substituent positions (e.g., bromine at 3- vs. 4-position) influence reactivity and biological activity?

- Comparative Analysis :

- Electronic Effects : Bromine’s electron-withdrawing nature at the 3-position deactivates the ring, slowing electrophilic substitution compared to para-substituted analogs .

- Biological Impact : Fluorine at the 2-position may enhance metabolic stability in drug candidates (e.g., HIV entry inhibitors) by reducing oxidative degradation .

Q. What mechanisms explain unexpected byproducts in the synthesis of this compound?

- Common Issues :

- Ester Hydrolysis : Trace moisture in DCM may hydrolyze the ethyl ester to carboxylic acid. Use molecular sieves or anhydrous conditions .

- Di-Substitution : Excess halogenated aniline may lead to bis-adducts. Monitor reaction progress via TLC .

- Mitigation : Optimize reaction time (e.g., 6 hours at RT) and use inert atmospheres (N₂/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.